

2-(1H-Pyrazol-1-yl)benzylamine IUPAC name

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-1-yl)benzylamine

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An In-depth Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)methanamine

Executive Summary

(2-(1H-Pyrazol-1-yl)phenyl)methanamine is a bifunctional organic molecule that serves as a highly valuable building block for drug discovery and materials science. It integrates two key chemical motifs onto a benzene core: the 1H-pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, and a benzylamine group, which provides a versatile synthetic handle for further molecular elaboration.^{[1][2][3]} The specific ortho-substitution pattern of these groups creates a unique three-dimensional architecture, making it an attractive starting point for the design of targeted therapeutics, particularly kinase inhibitors, and specialized ligands for coordination chemistry. This guide provides a comprehensive overview of its chemical identity, a robust synthesis protocol with mechanistic insights, detailed analytical characterization methods, and a discussion of its potential applications, grounded in established chemical principles and safety protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a compound is the foundation of all scientific research. The nomenclature and key identifiers for this molecule are standardized to ensure universal recognition and accurate data retrieval.

IUPAC Name and Chemical Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2-(1H-pyrazol-1-yl)phenyl)methanamine.^[4] It is also commonly

referred to by several synonyms.[\[4\]](#)

Identifier	Value
IUPAC Name	(2-(1H-Pyrazol-1-yl)phenyl)methanamine
Common Name	2-(1H-Pyrazol-1-yl)benzylamine
CAS Number	449758-13-8 [4] [5]
Molecular Formula	C ₁₀ H ₁₁ N ₃ [4] [5]
Molecular Weight	173.21 g/mol [4] [5]
Canonical SMILES	<chem>C1=CC=C(C(=C1)CN)N2C=CC=N2</chem>
InChI Key	AVKMXPDYQVKSFF-UHFFFAOYSA-N [6]

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and application in various experimental settings.

Property	Value	Source
Appearance	White to off-white solid	Typical for similar aromatic amines
Density	1.16 ± 0.1 g/cm ³ (Predicted)	[4]
Boiling Point	~100 °C (Predicted, likely at reduced pressure)	[4]
Storage	Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen)	[4]

The Pyrazole-Benzylamine Scaffold: A Privileged Motif in Drug Discovery

The structure of (2-(1H-pyrazol-1-yl)phenyl)methanamine is not a random assortment of atoms; it is a deliberate combination of functional groups that are highly valued in medicinal chemistry.

The Role of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" because its derivatives have been shown to bind to a wide range of biological targets, leading to numerous approved drugs.^{[1][3]}

- **Bioisosteric Replacement:** The pyrazole ring often serves as a bioisostere for a phenyl ring, improving physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.^[3]
- **Hydrogen Bonding:** The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.
- **Proven Therapeutic Relevance:** The pyrazole nucleus is central to blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor for erectile dysfunction), highlighting its versatility and success in drug development.^[1]

The Benzylamine Functional Group

The primary amine of the benzylamine moiety is a critical functional group that provides a point for synthetic diversification.^[2]

- **Synthetic Versatility:** It readily undergoes a wide range of reactions, including amide bond formation, sulfonylation, reductive amination, and alkylation, allowing for the systematic exploration of structure-activity relationships (SAR).
- **Pharmacophore Element:** The amine can be protonated at physiological pH, forming a positively charged ammonium ion. This allows it to form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in a protein's binding pocket, a common feature in many enzyme inhibitors.

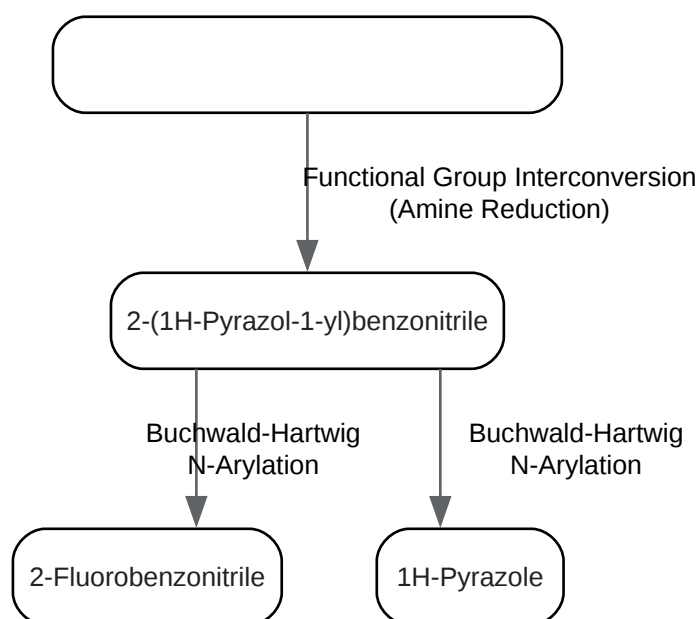
Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is crucial for the practical application of any chemical building block. We propose a modern, two-step synthetic route based on a palladium-catalyzed

Buchwald-Hartwig amination followed by a standard nitrile reduction.

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into commercially available starting materials. The primary disconnection is at the C-N bond between the benzene and pyrazole rings, followed by the conversion of the aminomethyl group back to a nitrile, a common and stable precursor.



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Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol employs modern organometallic chemistry, which offers high yields and excellent functional group tolerance compared to older methods like the Ullmann condensation.

Step 1: Buchwald-Hartwig N-Arylation of Pyrazole with 2-Fluorobenzonitrile

- **Reactor Setup:** To an oven-dried Schlenk flask under an argon atmosphere, add 1H-pyrazole (1.1 eq), 2-fluorobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

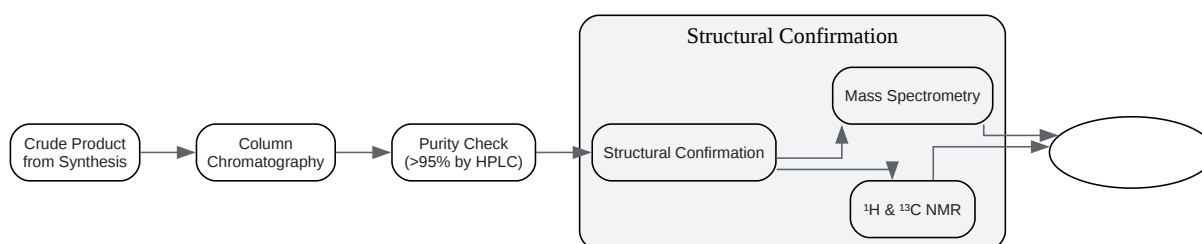
- **Solvent Addition:** Add anhydrous, degassed 1,4-dioxane via cannula.
- **Reaction:** Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(1H-pyrazol-1-yl)benzonitrile.

Step 2: Reduction of Nitrile to Primary Amine

- **Reactor Setup:** To a round-bottom flask under an argon atmosphere, dissolve the 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LAH, ~2.0 eq) in THF.
 - **Causality Note:** LAH is a powerful reducing agent necessary for nitrile reduction. The slow addition at 0 °C is critical to control the highly exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
- **Quenching (Fieser Workup):** Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is self-validating as it produces a granular precipitate of aluminum salts that is easily filtered.
- **Purification:** Stir the resulting slurry for 30 minutes, then filter. Wash the solid with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield (2-(1H-pyrazol-1-yl)phenyl)methanamine. Further purification via recrystallization or chromatography may be performed if necessary.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.



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Caption: A standard workflow for analytical characterization.

Spectroscopic Confirmation

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
 - Aromatic Protons (Benzene Ring): Multiplets between δ 7.2-7.8 ppm (4H).
 - Pyrazole Protons: Three distinct signals, likely a doublet, a triplet, and a doublet, between δ 6.5-8.0 ppm (3H).
 - Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm (2H).
 - Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (2H), which is D₂O exchangeable.
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the 10 distinct carbons of the aromatic rings and the aliphatic methylene carbon (~45 ppm).

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement. For $C_{10}H_{11}N_3$, the expected monoisotopic mass for the protonated molecule $[M+H]^+$ is approximately 174.1026.

Chromatographic Purity Assessment

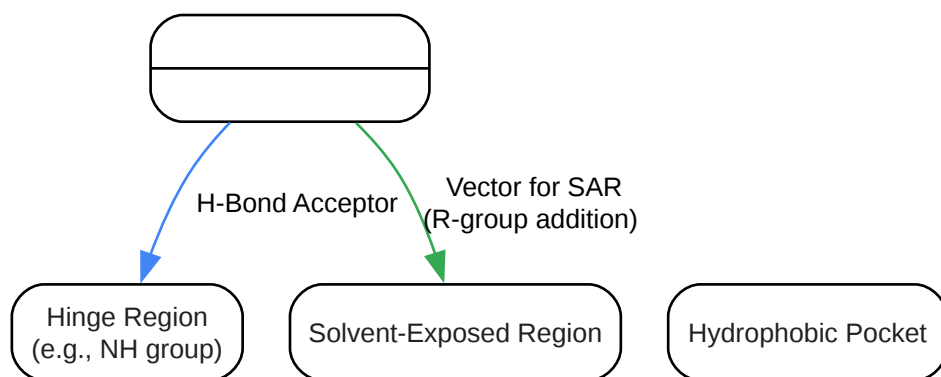
- Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing purity.
- Typical Conditions:
 - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Detection: UV detector set to 254 nm.
- Acceptance Criterion: For use in drug discovery, a purity of $\geq 95\%$ is typically required.

Reactivity and Applications in Medicinal Chemistry

The true value of this molecule lies in its potential as a starting point for more complex structures.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase active site. The pyrazole ring of this molecule is perfectly suited for this role. The ortho-disposed benzylamine provides a vector pointing towards the solvent-exposed region, ideal for adding substituents that can enhance potency and selectivity.



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Caption: Conceptual binding mode in a generic kinase active site.

Analogues and Structure-Activity Relationships (SAR)

The positional isomers of this compound, such as 3-(1H-pyrazol-1-yl)benzylamine[7] and 4-(1H-pyrazol-1-yl)benzylamine[6][8], are also commercially available or synthetically accessible. A comparative study of these isomers is a foundational step in any SAR campaign. The ortho-isomer's constrained geometry may pre-organize the molecule for binding to specific targets, potentially offering higher affinity or selectivity compared to the more flexible meta and para isomers.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its hazards can be inferred from the benzylamine and substituted pyrazole structural components.[2]

Hazard Identification

Based on analogues, the compound should be treated as:

- Corrosive: Causes severe skin burns and eye damage.[9]
- Harmful: Harmful if swallowed or in contact with skin.
- Irritant: May cause respiratory irritation.

Recommended Handling Procedures

- Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation. [\[10\]](#)[\[11\]](#) Eyewash stations and safety showers must be readily accessible.[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[12\]](#)
 - Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat. [\[12\]](#)
- Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[\[10\]](#)

Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator at 2-8 °C.[\[4\]](#)[\[10\]](#) Store away from incompatible materials such as strong oxidizing agents and acids.[\[10\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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